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molecular formula C11H16ClNO2 B8412618 2-Amino-2-methyl-1-propyl benzoate hydrochloride CAS No. 3539-92-2

2-Amino-2-methyl-1-propyl benzoate hydrochloride

Cat. No. B8412618
M. Wt: 229.70 g/mol
InChI Key: NWTLOVSZEMDODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036843

Procedure details

To 8.7 g (0.041 mol) 2-phenyl-4,4-dimethyl-1,3-oxazoline hydrochloride suspended in 120 ml anhydrous hydrogen chloride in tetrahydrofuran (1M) was added 3.6 ml (0.20 mol) water. The mixture was warmed to cause solution and heated under reflux with stirring for 1 hour. The tetrahydrofuran was removed under reduced pressure to afford a nearly colorless oil which crystallized at 0° following the addition of anhydrous ether. The solid was triturated with anhydrous ether overnight and isolated by filtration under a nitrogen atmosphere. After drying in vacuo over calcium sulfate, 6.9 g (0.30 mol), 73%, 2 -amino-2-methyl-1-propyl benzoate hydrochloride was obtained as a white solid, mp 225°-228° (dec.) acetone:hexane, ir (KBr) 1725 (c=o) cm-1, pmr (D2O) δ 1.50 (s, 6H), 4.4 (s, 2H) and 7.0 - 8.3 (m, 5H) ppm.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([C:8]2[O:9][CH2:10][C:11]([CH3:14])([CH3:13])[N:12]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH2:15]>Cl.O1CCCC1>[ClH:1].[C:8]([O:9][CH2:10][C:11]([NH2:12])([CH3:14])[CH3:13])(=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C=1OCC(N1)(C)C
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a nearly colorless oil which
CUSTOM
Type
CUSTOM
Details
crystallized at 0°
ADDITION
Type
ADDITION
Details
the addition of anhydrous ether
CUSTOM
Type
CUSTOM
Details
The solid was triturated with anhydrous ether overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
isolated by filtration under a nitrogen atmosphere
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo over calcium sulfate, 6.9 g (0.30 mol), 73%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)(=O)OCC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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